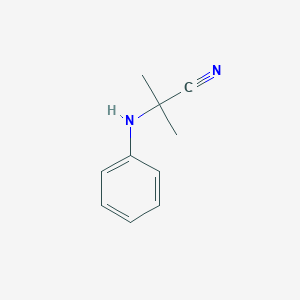

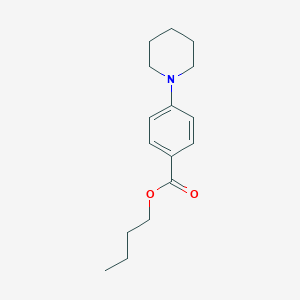

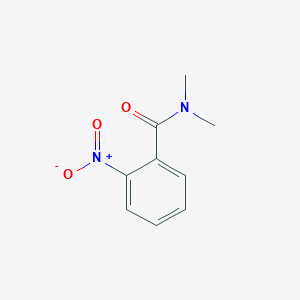

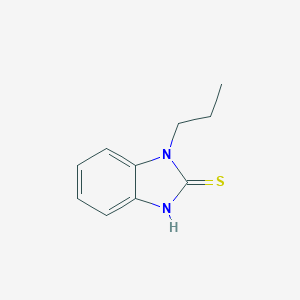

![molecular formula C10H7N3S B181905 [1,2,4]三唑并[4,3-a]喹啉-1-硫醇 CAS No. 35359-23-0](/img/structure/B181905.png)

[1,2,4]三唑并[4,3-a]喹啉-1-硫醇

描述

“[1,2,4]Triazolo[4,3-a]quinoline-1-thiol” is a chemical compound with the molecular formula C10H7N3 . It is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline .

Synthesis Analysis

The synthesis of [1,2,4]Triazolo[4,3-a]quinoline-1-thiol derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .科学研究应用

合成和药理活性

抗惊厥特性:研究表明,[1,2,4]三唑并[4,3-a]喹啉的各种衍生物表现出显着的抗惊厥活性。例如,5-烷氧基-[1,2,4]三唑并[4,3-a]喹啉衍生物的合成已被证明在治疗癫痫方面具有潜力,一些化合物显示出的安全性比卡马西平等现有药物更好 (郭等人,2009)。

抗菌和抗真菌作用:1-芳基-4-氯-[1,2,4]三唑并[4,3-a]喹喔啉等化合物表现出有效的抗菌活性,在某些情况下超过了四环素等标准药物 (Badran 等人,2003)。

抗癌潜力:合成了一系列新的 1,2,4-三唑并[4,3-a]-喹啉衍生物,并对人神经母细胞瘤和结肠癌细胞系显示出有希望的结果,表明它们作为抗癌剂的潜力 (Reddy 等人,2015)。

抗利什曼原虫和细胞毒活性:新型三唑并[4,3-a]喹啉衍生物已被开发用于抗利什曼原虫应用,其中一些对长春花碱表现出有效的细胞毒活性 (Madkour 等人,2018)。

化学合成和衍生物开发

杂环衍生物合成:喹啉新杂环衍生物的产生,如三唑和吡唑衍生物的合成,突出了该化合物在形成复杂结构方面的多功能性,这些结构可用于各种药理应用 (Sharba 等人,2016)。

新型化合物开发:研究重点是开发新型三唑并[4,3-a]喹喔啉类,展示了该化合物形成具有潜在药用价值的新型结构的能力 (Kathrotiya & Naliapara,2015)。

环架构建方法:[1,2,4]三唑并[4,3-a]喹啉化合物的合成已得到综述,重点介绍了使用酸、酶和微波催化剂进行环架构建的方法 (刘云立,2014)。

作用机制

Target of Action

The primary target of [1,2,4]Triazolo[4,3-a]quinoline-1-thiol is DNA . The compound acts as a DNA intercalator, inserting itself between the base pairs of the DNA double helix . This interaction with DNA can disrupt the normal functioning of cells, particularly cancer cells .

Mode of Action

[1,2,4]Triazolo[4,3-a]quinoline-1-thiol interacts with its target, DNA, by intercalation . This means the compound inserts itself between the base pairs of the DNA double helix . This can disrupt the normal functioning of the DNA, including replication and transcription processes, leading to cell death .

Biochemical Pathways

The compound’s interaction with DNA can lead to the upregulation of the pro-apoptotic Bcl-2-associated X protein (BAX) and caspase-3 and -9, and downregulation of the pro-oncogenic cell survival Bcl-2 protein . These changes can trigger apoptosis, or programmed cell death, in cancer cells .

Pharmacokinetics

These profiles can provide insights into the compound’s bioavailability and potential for therapeutic use .

Result of Action

The result of [1,2,4]Triazolo[4,3-a]quinoline-1-thiol’s action is the induction of apoptosis in cancer cells . By intercalating with DNA and affecting the expression of key proteins, the compound can trigger programmed cell death, leading to a reduction in the number of cancer cells .

属性

IUPAC Name |

2H-[1,2,4]triazolo[4,3-a]quinoline-1-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3S/c14-10-12-11-9-6-5-7-3-1-2-4-8(7)13(9)10/h1-6H,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQJIGZUQXYCDJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=NNC(=S)N32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40361607 | |

| Record name | MLS003373820 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40361607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1,2,4]Triazolo[4,3-a]quinoline-1-thiol | |

CAS RN |

35359-23-0 | |

| Record name | MLS003373820 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409827 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS003373820 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40361607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

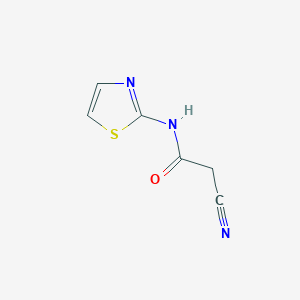

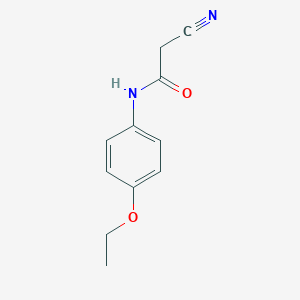

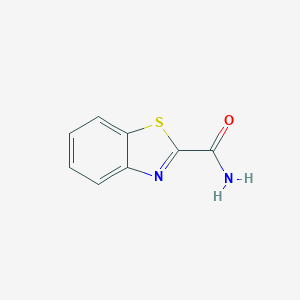

![3-[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B181825.png)